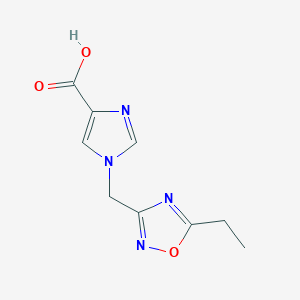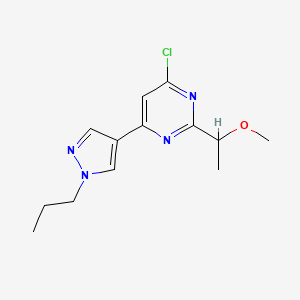
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylic acid is a synthetic organic compound that features both an oxadiazole and an imidazole ring
Vorbereitungsmethoden
The synthesis of 1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving nitriles and hydrazides. The imidazole ring can be introduced via condensation reactions with appropriate aldehydes or ketones. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Analyse Chemischer Reaktionen
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkyl groups are introduced.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts
Wissenschaftliche Forschungsanwendungen
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and liquid crystals
Wirkmechanismus
The mechanism of action of 1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole and imidazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds that contain oxadiazole or imidazole rings:
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid: This compound also contains an oxadiazole ring and is used in similar applications, but it lacks the imidazole ring.
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: Similar to the above compound but with a methyl group instead of an ethyl group.
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds contain an oxadiazole ring and are used in various chemical and biological applications
Eigenschaften
Molekularformel |
C9H10N4O3 |
|---|---|
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H10N4O3/c1-2-8-11-7(12-16-8)4-13-3-6(9(14)15)10-5-13/h3,5H,2,4H2,1H3,(H,14,15) |
InChI-Schlüssel |
SKOMKLAHQTUDMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=NO1)CN2C=C(N=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(Difluoromethoxy)-5-methylbenzo[d]oxazole](/img/structure/B11782436.png)


![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile hydrochloride](/img/structure/B11782453.png)


![3-amino-4-(4-methoxyphenyl)-N-(2-nitrophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11782471.png)



